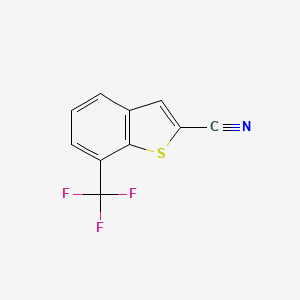

7-(Trifluoromethyl)benzothiophene-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

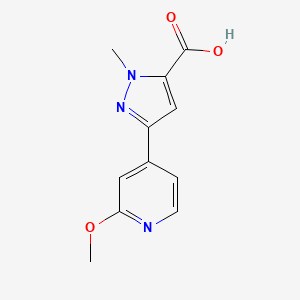

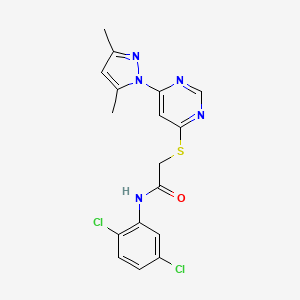

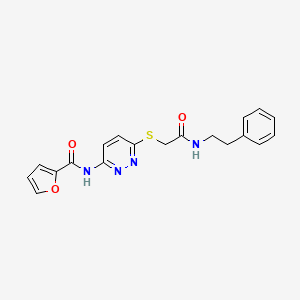

7-(Trifluoromethyl)benzothiophene-2-carbonitrile is a chemical compound with the molecular formula C10H4F3NS . It is a derivative of benzothiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom .

Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)benzothiophene-2-carbonitrile consists of a benzothiophene ring substituted with a trifluoromethyl group at the 7th position and a carbonitrile group at the 2nd position .Applications De Recherche Scientifique

Heterocyclic Compounds and Biological Significance

Research into heterocyclic compounds, including benzothiophene derivatives, reveals a wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects, among others. The presence of trifluoromethyl groups in such compounds often enhances their biological efficacy and pharmacokinetic properties. Such compounds are considered valuable in medicinal chemistry for the development of future drugs due to their potent pharmacological activities (Verma, Sinha, & Bansal, 2019).

Supramolecular Chemistry and Materials Science

Benzothiophene derivatives play a crucial role in supramolecular chemistry and materials science. Their ability to self-assemble into nanometer-sized structures makes them useful in applications ranging from nanotechnology to biomedical engineering. The incorporation of trifluoromethyl groups can modify the physical properties of these compounds, making them more versatile for various applications (Cantekin, de Greef, & Palmans, 2012).

Environmental and Extraction Studies

In environmental science, the study of organosulfur compounds, including benzothiophene derivatives, is crucial for understanding the fate of these compounds in petroleum-contaminated environments. Biodegradation studies help in assessing the environmental impact and the development of remediation strategies (Kropp & Fedorak, 1998). Additionally, research on liquid-liquid extraction (LLE) processes for rare earth elements has evolved, with benzothiophene derivatives potentially playing a role in the development of more efficient extraction solvents (Hidayah & Abidin, 2018).

Chemical Synthesis and CO2 Fixation

The role of benzothiophene derivatives in chemical synthesis, including the fixation of CO2, showcases their potential in green chemistry and the synthesis of value-added chemicals. Such research offers pathways to utilize CO2 as a feedstock in organic synthesis, contributing to the development of environmentally friendly manufacturing processes (Vessally et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

7-(trifluoromethyl)-1-benzothiophene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3NS/c11-10(12,13)8-3-1-2-6-4-7(5-14)15-9(6)8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYHNQZXWSUJIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)benzothiophene-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2395545.png)

![N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2395555.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide](/img/structure/B2395563.png)

![3,3-Dimethyl-4-[1-[5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2395565.png)

![Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/no-structure.png)